1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol
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Overview
Description
1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol is a chemical compound with the molecular formula C16H21N3O2S and a molecular weight of 319.428 g/mol This compound is known for its unique structure, which includes a pyrazine ring substituted with a phenylsulfanyl group and an isopropylamino group attached to a propanol backbone
Preparation Methods
The synthesis of 1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol involves several steps. One common synthetic route includes the following steps:
Formation of the pyrazine ring: The pyrazine ring is synthesized by reacting appropriate starting materials under specific conditions.
Introduction of the phenylsulfanyl group: The phenylsulfanyl group is introduced to the pyrazine ring through a substitution reaction.
Attachment of the isopropylamino group: The isopropylamino group is attached to the propanol backbone through a nucleophilic substitution reaction
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases
Mechanism of Action
The mechanism of action of 1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol can be compared with similar compounds such as:
1-[(pyrazin-2-yl)amino]propan-2-ol: This compound has a similar pyrazine ring but lacks the phenylsulfanyl group.
1,3-Bis(isopropylamino)propan-2-ol: This compound has a similar propanol backbone but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
54127-77-4 |
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Molecular Formula |
C16H21N3O2S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-(3-phenylsulfanylpyrazin-2-yl)oxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C16H21N3O2S/c1-12(2)19-10-13(20)11-21-15-16(18-9-8-17-15)22-14-6-4-3-5-7-14/h3-9,12-13,19-20H,10-11H2,1-2H3 |
InChI Key |
KCBINZKMKIJTSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=NC=CN=C1SC2=CC=CC=C2)O |
Origin of Product |
United States |
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